molecular formula C6H9FOS B12273838 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one

1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one

Cat. No.: B12273838
M. Wt: 148.20 g/mol
InChI Key: NGEXCYXNRFCHKL-UHFFFAOYSA-N
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Description

1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one is an organic compound with the molecular formula C6H9FOS It is characterized by the presence of a fluorocyclobutyl group attached to a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one typically involves organic synthesis techniques. One common method includes the reaction of a fluorocyclobutyl compound with ethanethioic acid under specific conditions to yield the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The fluorocyclobutyl group can interact with hydrophobic pockets in proteins, while the sulfanyl ethanone moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorocyclobutyl)sulfanyl]ethan-1-one
  • 1-[(3-Bromocyclobutyl)sulfanyl]ethan-1-one
  • 1-[(3-Methylcyclobutyl)sulfanyl]ethan-1-one

Uniqueness

1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C6H9FOS

Molecular Weight

148.20 g/mol

IUPAC Name

S-(3-fluorocyclobutyl) ethanethioate

InChI

InChI=1S/C6H9FOS/c1-4(8)9-6-2-5(7)3-6/h5-6H,2-3H2,1H3

InChI Key

NGEXCYXNRFCHKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CC(C1)F

Origin of Product

United States

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